

Aureusimine B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Aureusimine B

Cat. No.: B144023

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Staphylococcal Metabolite

Introduction

Aureusimine B, also known as Phevalin, is a cyclic dipeptide produced by the nonribosomal peptide synthetase (NRPS) machinery of the bacterium *Staphylococcus aureus* and certain fungi.^[1] Initially identified as a calpain inhibitor, **Aureusimine B** has garnered significant interest within the scientific community for its potential role in the virulence of *S. aureus* and its modulatory effects on host cell signaling pathways, particularly in human keratinocytes.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Aureusimine B**, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic and pathological implications of this microbial secondary metabolite.

Chemical Structure and Properties

Aureusimine B is a diketopiperazine formed from the condensation of L-phenylalanine and L-valine residues. Its chemical and physical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	(3S,6S)-3-benzyl-6-(propan-2-yl)piperazine-2,5-dione
Synonyms	Phevalin
CAS Number	170713-71-0[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O[1]
Molecular Weight	228.3 g/mol [1]
Canonical SMILES	CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2[1]

Property	Description
Appearance	White solid
Purity	>95%
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. Slightly soluble in Chloroform.[1]
Storage	Store at -20°C.[1] For long-term storage (up to 6 months), -80°C is recommended.[1]

Biological Activities and Mechanisms of Action

Aureusimine B exhibits a range of biological activities, primarily centered on protease inhibition and modulation of host cell signaling.

Calpain Inhibition

Aureusimine B has been identified as an inhibitor of calpain, a family of calcium-dependent, non-lysosomal cysteine proteases.[1] In a casein hydrolysis assay, **Aureusimine B** demonstrated an IC₅₀ of 1.3 μM.[1] Calpains are implicated in various cellular processes, including cell motility, proliferation, and apoptosis. Their dysregulation is associated with numerous pathological conditions, making them an attractive target for therapeutic intervention.

Role in Staphylococcus aureus Pathogenesis

The role of **Aureusimine B** in the virulence of *S. aureus* is a subject of ongoing research. It is produced in greater quantities by *S. aureus* biofilms compared to their planktonic counterparts. [2] While some initial studies suggested a role in regulating virulence factor expression, this was later attributed to an unrelated mutation. However, its production by pathogenic bacteria, particularly in the context of biofilm formation, suggests a potential contribution to the host-pathogen interaction.[2]

Effects on Human Keratinocytes and Signaling Pathways

Aureusimine B has been shown to modulate gene expression in human keratinocytes.[2] While its direct effect is modest, it can amplify the changes in keratinocyte gene expression induced by other *S. aureus* secreted factors.[3] The transcriptional changes observed are consistent with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades. Specifically, exposure to *S. aureus* conditioned medium containing phevalin has been shown to upregulate dual-specificity phosphatases (DUSPs), which are negative regulators of MAPK signaling. This suggests that **Aureusimine B** may play a role in fine-tuning the host inflammatory response to *S. aureus*.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of **Aureusimine B**.

Calpain Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing calpain inhibition using a fluorogenic substrate.

Materials:

- Calpain enzyme (e.g., human calpain-1)
- Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

- Assay Buffer (containing a reducing agent like DTT or TCEP)
- Activation Buffer (Assay Buffer with CaCl_2)
- Inhibition Buffer (Assay Buffer with a calcium chelator like EGTA or BAPTA)
- **Aureusimine B** (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

- Prepare serial dilutions of **Aureusimine B** in the assay buffer.
- In the wells of the 96-well plate, add the calpain enzyme and the different concentrations of **Aureusimine B** (or vehicle control).
- To initiate the reaction, add the activation buffer containing the fluorogenic substrate. For a negative control, use the inhibition buffer instead of the activation buffer.
- Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Aureusimine B** relative to the vehicle control.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Keratinocyte Gene Expression by Microarray

This protocol outlines the general workflow for analyzing changes in gene expression in human keratinocytes treated with **Aureusimine B**.

Materials:

- Human keratinocytes (primary cells or a cell line)
- Cell culture medium and supplements
- **Aureusimine B**
- RNA extraction kit
- DNase I
- Reverse transcription kit
- cDNA labeling kit
- Microarray slides and hybridization station
- Microarray scanner
- Data analysis software

Procedure:

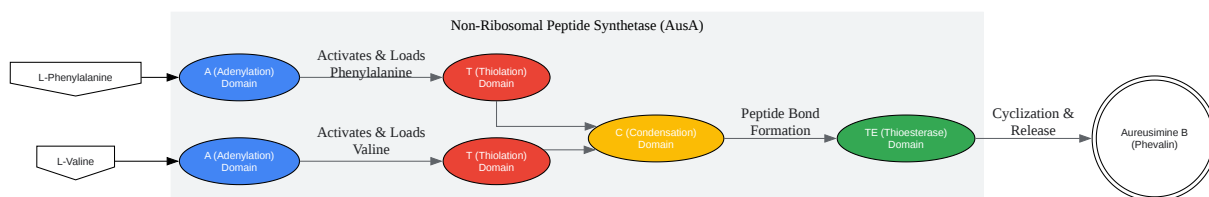
- Culture human keratinocytes to the desired confluency.
- Treat the cells with **Aureusimine B** at various concentrations and time points. Include a vehicle control.
- Harvest the cells and extract total RNA using a suitable kit.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize cDNA from the RNA templates using reverse transcriptase.
- Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5).
- Hybridize the labeled cDNA to a microarray slide containing probes for thousands of genes.
- Wash the slides to remove unbound cDNA.

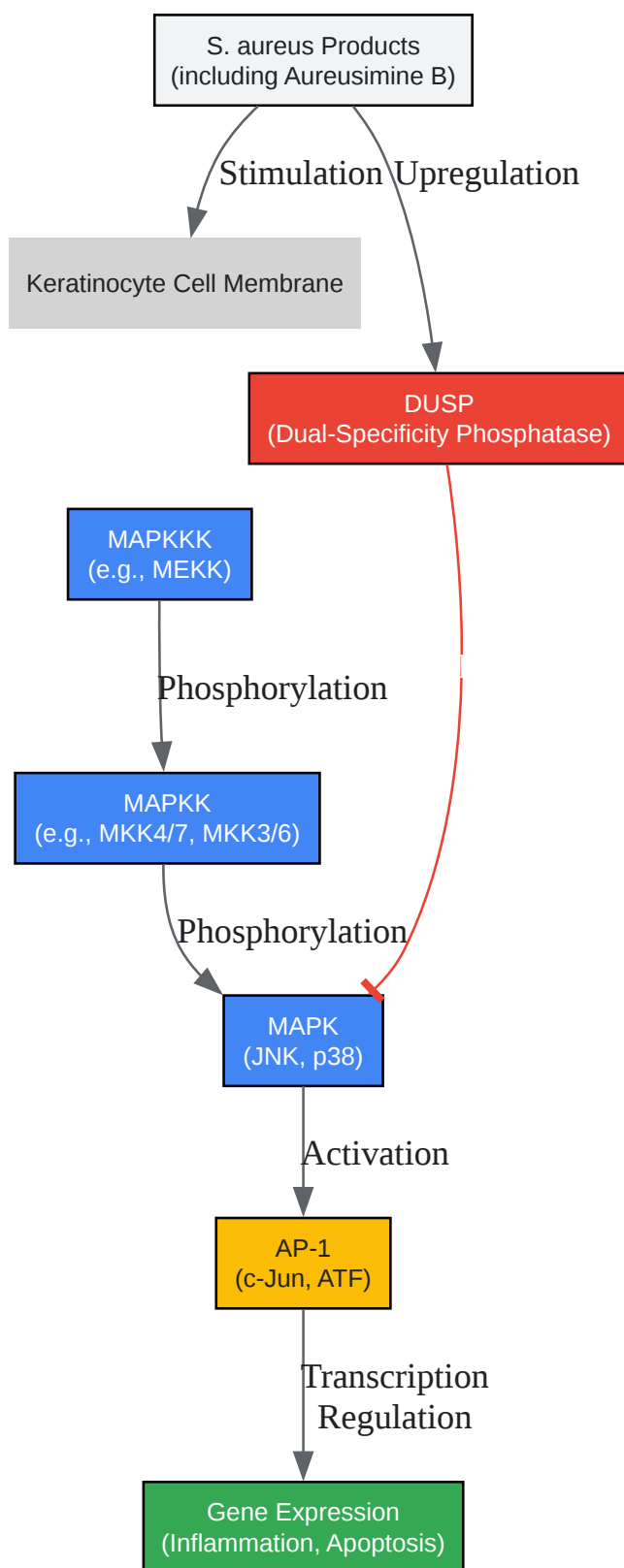
- Scan the microarray slide to detect the fluorescence signals.
- Analyze the scanned image to quantify the expression level of each gene.
- Perform statistical analysis to identify differentially expressed genes between the treated and control groups.

Visualizations

Biosynthesis of Aureusimine B

The biosynthesis of **Aureusimine B** is carried out by a non-ribosomal peptide synthetase (NRPS) system in *Staphylococcus aureus*. The primary enzyme, AusA, is a multi-domain protein that sequentially activates and condenses L-phenylalanine and L-valine to form the final cyclic dipeptide.





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Email: info@benchchem.com